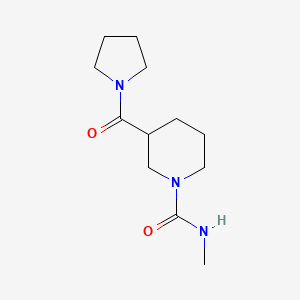![molecular formula C20H26N4O2 B6752553 N-[2-(1-benzylimidazol-2-yl)ethyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6752553.png)
N-[2-(1-benzylimidazol-2-yl)ethyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-benzylimidazol-2-yl)ethyl]-3-hydroxy-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound with a unique structure that combines an imidazole ring, a bicyclic octane system, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzylimidazol-2-yl)ethyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with benzylamine and formaldehyde under acidic conditions.
Attachment of the Ethyl Chain: The imidazole ring is then alkylated with 2-bromoethylamine to introduce the ethyl chain.
Formation of the Bicyclic Octane System: This step involves a Diels-Alder reaction between a suitable diene and a dienophile, followed by hydrogenation to form the bicyclic system.
Introduction of the Hydroxy and Carboxamide Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzylimidazol-2-yl)ethyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
N-[2-(1-benzylimidazol-2-yl)ethyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(1-benzylimidazol-2-yl)ethyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition studies. The bicyclic octane system provides structural rigidity, enhancing its binding affinity to biological targets. The carboxamide group can form hydrogen bonds with proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Bromomethyl methyl ether
- 4-Methoxyphenethylamine
Uniqueness
N-[2-(1-benzylimidazol-2-yl)ethyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its combination of an imidazole ring, a bicyclic octane system, and a carboxamide group. This unique structure allows it to interact with a wide range of molecular targets, making it versatile in various scientific applications.
Properties
IUPAC Name |
N-[2-(1-benzylimidazol-2-yl)ethyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-18-12-16-6-7-17(13-18)24(16)20(26)22-9-8-19-21-10-11-23(19)14-15-4-2-1-3-5-15/h1-5,10-11,16-18,25H,6-9,12-14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFOFCYDGJALLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NCCC3=NC=CN3CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1-Methylpyrazol-4-yl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-3-yl]amino]pyrrolidin-2-one](/img/structure/B6752471.png)
![1-[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-2-[methyl(2-pyrazol-1-ylethyl)amino]ethanone](/img/structure/B6752478.png)
![3-cyclopropyl-N-pyridin-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B6752482.png)
![1-[2-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione](/img/structure/B6752493.png)
![1-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione](/img/structure/B6752498.png)
![4-azatricyclo[4.3.1.13,8]undecan-4-yl-(2-methyl-1H-imidazol-5-yl)methanone](/img/structure/B6752505.png)

![N-[3-(4-methylpiperazin-1-yl)propyl]aniline](/img/structure/B6752519.png)

![N-(2-tert-butylpyrimidin-5-yl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B6752536.png)
![N-[(5-chlorothiophen-2-yl)methyl]-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide](/img/structure/B6752544.png)
![N-[2-[cyclopentyl(methyl)amino]ethyl]-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide](/img/structure/B6752554.png)
![N-(2-bicyclo[2.2.1]heptanylmethyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide](/img/structure/B6752572.png)
![(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-(2-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B6752575.png)
